molecular formula C24H30N2O2 B5081915 methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate

methyl 4-[({[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]methyl}amino)methyl]benzoate

Cat. No.: B5081915
M. Wt: 378.5 g/mol
InChI Key: XDAJWNZLXGOIBL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a piperidine ring and a benzoate ester group . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . Benzoates are esters of benzoic acid, which are commonly used in organic synthesis .

Safety and Hazards

While the specific safety and hazards of this compound are not known, many piperidine derivatives can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Properties

IUPAC Name

methyl 4-[[(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methylamino]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-28-23(27)20-11-9-19(10-12-20)17-25-18-24(26-13-5-2-6-14-26)15-21-7-3-4-8-22(21)16-24/h3-4,7-12,25H,2,5-6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAJWNZLXGOIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCC2(CC3=CC=CC=C3C2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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